molecular formula C9H11ClN2 B1528049 3-(2-Aminoethyl)-benzonitrile hydrochloride CAS No. 172348-36-6

3-(2-Aminoethyl)-benzonitrile hydrochloride

Cat. No.: B1528049
CAS No.: 172348-36-6
M. Wt: 182.65 g/mol
InChI Key: PTBSBTYVOVWZAJ-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-benzonitrile hydrochloride is a chemical compound with the molecular formula C₈H₉N₂·HCl. It is a derivative of benzonitrile, featuring an aminoethyl group attached to the benzene ring. This compound is commonly used in various scientific research applications, including chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with benzonitrile and 2-aminoethanol.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the benzonitrile with 2-aminoethanol under acidic conditions.

  • Purification: The product is then purified through recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches using large reactors to ensure consistency and quality.

  • Continuous Flow Production: Some manufacturers may use continuous flow reactors to streamline the production process and increase efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution Reagents: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids, amides, and other oxidized derivatives.

  • Reduction Products: Reduction can produce primary, secondary, or tertiary amines.

  • Substitution Products: Substitution reactions can result in various substituted benzonitriles and amines.

Scientific Research Applications

3-(2-Aminoethyl)-benzonitrile hydrochloride is widely used in scientific research due to its versatile chemical properties. Its applications include:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and the development of new drugs.

  • Medicine: It is utilized in the design and synthesis of pharmaceuticals, particularly in the development of new therapeutic agents.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

3-(2-Aminoethyl)-benzonitrile hydrochloride is considered hazardous. It can cause severe skin burns, eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

Mechanism of Action

Target of Action

3-(2-Aminoethyl)-benzonitrile hydrochloride, also known as Tryptamine hydrochloride, is an important neurotransmitter that bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- N -acetyltryptamine) . It binds with high affinity to multiple receptors, making it a valuable compound for treatment .

Mode of Action

The mode of action of this compound involves its interaction with its target receptors. The conformational flexibility of the ethylamine side chain plays an important role in its binding to receptor sites . This interaction triggers changes in the cellular environment, leading to the compound’s biological effects .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given its broad-spectrum biological activities . As a derivative of indole, it influences various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Its structural similarity to other neurotransmitters suggests that it may share similar adme properties .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its broad-spectrum biological activities . For example, it has been reported to show inhibitory activity against influenza A .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the functional residues of indolic compounds, such as this compound, strongly modulate their radical scavenging activity . Furthermore, the compound’s antioxidant efficacy is known to be influenced by the indole structure .

Comparison with Similar Compounds

  • 4-(2-Aminoethyl)-benzonitrile hydrochloride

  • 2-(2-Aminoethyl)-benzonitrile hydrochloride

  • 3-(2-Aminoethyl)-benzamide

  • 3-(2-Aminoethyl)-benzene-1,2-diol

Properties

IUPAC Name

3-(2-aminoethyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-5-4-8-2-1-3-9(6-8)7-11;/h1-3,6H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBSBTYVOVWZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172348-36-6
Record name 3-(2-aminoethyl)benzonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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